N-(3-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide -

N-(3-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

Catalog Number: EVT-4308145
CAS Number:
Molecular Formula: C20H16BrClN2O3S
Molecular Weight: 479.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound, also known as saflufenacil, is a herbicide used for controlling weeds. It exists in various forms, including hydrates [ [] [] [] [] ] and a crystalline anhydrous form [ [] [] ]. Formulations for agricultural use have been developed as suspension concentrates [ [] [] ].

Relevance: This compound is structurally related to N-(3-bromophenyl)-4-[amino]benzamide through the shared benzamide core. Both compounds feature a substituted benzamide moiety, although the specific substituents and their positions differ. Additionally, both compounds contain sulfonamide groups, highlighting their shared chemical class membership.

Relevance: While this compound shares the amide functionality with N-(3-bromophenyl)-4-[amino]benzamide, their overall structures and pharmacological activities differ significantly. The inclusion of this compound highlights the broader context of exploring amide-containing molecules for diverse therapeutic applications.

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Compound Description: This compound, also known as BMS-708163, is another GSI studied for its potential in treating Alzheimer's disease [ [] ]. Similar to LY450139, it reduced Aβ peptides but impaired normal cognition in mice after subchronic dosing [ [] ]. It also showed potential in treating head trauma, traumatic brain injury, and dementia pugilistica [ [] ]. Various bioavailable compositions of this compound have been developed, including amorphous solid dispersions containing polymers like polyethylene glycol, polyvinylpyrrolidone, and hydroxypropylmethylcellulose acetate succinate [ [] [] [] [] ].

Relevance: This compound is directly related to N-(3-bromophenyl)-4-[amino]benzamide as both belong to the α-(N-sulfonamido)acetamide class of compounds. Both feature a 4-chlorophenylsulfonyl group linked to a nitrogen atom, further emphasizing their structural similarity within this specific chemical class.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide

Compound Description: This compound, also known as navitoclax, is a Bcl-2/Bcl-xL/Bcl-w inhibitor [ [] ]. It exhibits synergistic inhibition of cell growth and apoptosis induction when combined with a CDK5 inhibitor that reduces Mcl-1 levels, particularly in pancreatic cancer cell lines [ [] ]. Pharmaceutical dosage forms containing solid dispersions of this compound have been developed for oral administration [ [] ].

Relevance: This compound shares the benzamide core and the presence of a sulfonamide group with N-(3-bromophenyl)-4-[amino]benzamide, highlighting their shared chemical functionalities. Although navitoclax has a more complex structure, the presence of these common features suggests a potential for shared chemical and biological properties.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Compound Description: This compound, known as venetoclax or ABT-199, is a potent Bcl-2 inhibitor used for treating various blood cancers [ [] [] [] [] [] ]. It is primarily cleared by hepatic metabolism, with the major route of elimination being through feces [ [] ]. Several crystalline forms and solvates of this compound, including anhydrate, hydrate, hydrochloride salt, and sulfate salt forms, have been developed for use as active pharmaceutical ingredients [ [] ].

Relevance: This compound is a crucial structural analog of N-(3-bromophenyl)-4-[amino]benzamide. Both compounds share the 4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl group attached to the benzamide core. This structural similarity suggests a potential for similar binding interactions with biological targets, despite variations in other substituents.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide

Compound Description: This compound, identified as venetoclax N-oxide (VNO), is a potential oxidative impurity of venetoclax [ [] ]. It is formed during the oxidative stress degradation of venetoclax and can undergo a [, ] Meisenheimer rearrangement to form another impurity, venetoclax hydroxylamine impurity (VHA) [ [] ].

Relevance: This compound further emphasizes the structural connection to N-(3-bromophenyl)-4-[amino]benzamide. VNO shares the core structure of venetoclax, which is already established as a close analog of the target compound. This link highlights the importance of understanding the potential for oxidative modifications within this class of compounds.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide

Compound Description: This compound, identified as venetoclax hydroxylamine impurity (VHA), is another potential oxidative impurity of venetoclax [ [] ]. It forms from VNO via a [, ] Meisenheimer rearrangement [ [] ].

Relevance: Like VNO, this compound maintains a structural connection to N-(3-bromophenyl)-4-[amino]benzamide through its shared core structure with venetoclax. The identification of VHA as an impurity derived from venetoclax further highlights the potential for structural modifications and their impact on the properties of these compounds.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide

Compound Description: This compound, identified as M30, is a nitro reduction metabolite of venetoclax found in human feces [ [] ]. It represents a significant portion (13%) of the administered dose eliminated through feces [ [] ].

Relevance: This compound, being a metabolite of venetoclax, reinforces the structural relationship to N-(3-bromophenyl)-4-[amino]benzamide. M30 highlights the potential for metabolic transformations within this class of compounds and provides insights into the biotransformation pathways of these molecules in vivo.

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Compound Description: This compound, identified as M27, is a major metabolite of venetoclax in humans [ [] ]. It forms through oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring [ [] ]. It is primarily formed by CYP3A4 and is considered a disproportionate human metabolite [ [] ].

Relevance: M27, as a major metabolite of venetoclax, further emphasizes the connection to N-(3-bromophenyl)-4-[amino]benzamide. Its formation through specific metabolic modifications within the venetoclax structure provides valuable insights into the potential metabolic fate of similar compounds.

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide

Compound Description: This compound demonstrated potent cytotoxicity in MCF-7, Ishikawa, and MDA-MB-231 cell lines, with IC50 values of 47, 28, and 44 µM, respectively [ [] ]. It belongs to a series of N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)benzamide/benzene sulfonamides synthesized and evaluated for their anticancer potential [ [] ].

Relevance: This compound shares the sulfonamide functionality with N-(3-bromophenyl)-4-[amino]benzamide, highlighting their shared chemical class. Although they possess different core structures and biological activities, the presence of the sulfonamide group suggests potential for shared chemical properties and reactivity.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their Derivatives

Compound Description: These compounds represent a series of molecules synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides [ [] [] ]. They exhibit bactericidal and fungicidal activity, with varying minimum inhibitory concentrations against different bacterial and fungal strains [ [] ]. Derivatives including hydrohalogenation and thiocyanation products have been explored, with potential applications as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors [ [] ].

Relevance: This compound class shares the sulfonamide functionality and the benzamide core with N-(3-bromophenyl)-4-[amino]benzamide. The variations in substituents and the presence of a quinoid ring in these compounds provide valuable insight into structure-activity relationships within this chemical space.

N-{2-hydroxy-3,4-dimethyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-methylbenzamide

Compound Description: This compound is an aromatization product of the quinoid cycle in 4-methyl-N-{4,5-dimethyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide, obtained through the action of hydrogen halides [ [] ].

Relevance: This compound is indirectly related to N-(3-bromophenyl)-4-[amino]benzamide as it is a derivative of a compound belonging to the N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides class. It highlights the potential for chemical transformations that can lead to structural modifications and changes in biological activity within this group of compounds.

4-chloro-N-{4-methyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide

Compound Description: This compound is a member of the N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides class and is notable for its ability to undergo thiocyanate ion addition due to its free ortho-position relative to the carbonyl carbon of the quinoid ring [ [] ].

Relevance: This compound, being a member of the N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides class, shares the sulfonamide functionality and the benzamide core with N-(3-bromophenyl)-4-[amino]benzamide. Its specific reactivity towards thiocyanate ion addition highlights the influence of subtle structural features on the chemical behavior of these compounds.

N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

Compound Description: This compound is a derivative of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and exhibits a minimum inhibitory concentration of 31.2 μg/ml against Mycobacterium luteum [ [] ]. Its minimum bactericidal concentration against the same bacterial strain is 62.5 μg/ml [ [] ].

Relevance: This compound, as a derivative of the N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides class, reinforces the structural link to N-(3-bromophenyl)-4-[amino]benzamide through the shared sulfonamide and benzamide functionalities. Its specific activity against Mycobacterium luteum demonstrates the potential for varying biological activities within this group of compounds.

N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

Compound Description: This compound, another derivative of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides, shows a minimum inhibitory concentration of 31.2 μg/ml against the fungus Aspergillus niger [ [] ]. It also exhibits a minimum fungicidal concentration of 62.5 μg/ml against the same fungal strain [ [] ].

Relevance: This compound further strengthens the structural connection to N-(3-bromophenyl)-4-[amino]benzamide due to its membership in the N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides class, which shares the sulfonamide and benzamide moieties. Its specific antifungal activity against Aspergillus niger showcases the potential for diverse biological applications within this group of compounds.

N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: These compound series were synthesized from 2-amino-5-chlorobenzophenone [ [] ]. They exhibit varying degrees of plant growth promoting (PGP) or inhibiting (PGI) activity, with some members showing higher PGP activity than benzyladenine [ [] ].

Relevance: These compounds are structurally related to N-(3-bromophenyl)-4-[amino]benzamide as all contain a benzamide core. Despite lacking the sulfonamide group, these compounds highlight the diverse applications of benzamide derivatives in different biological contexts, including plant growth regulation.

4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives and 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

Compound Description: These compound series were synthesized from indapamide (4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide) and evaluated for their proapoptotic and carbonic anhydrase inhibitory activities [ [] ]. One notable compound, 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266), demonstrated promising proapoptotic activity against melanoma cell lines and inhibited human carbonic anhydrase isoforms I, II, IX, and XII [ [] ].

Relevance: These compounds are structurally related to N-(3-bromophenyl)-4-[amino]benzamide through the shared benzamide core and the presence of a sulfonamide group. Their development as proapoptotic agents further highlights the potential for targeting this chemical space for anticancer drug development.

5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

Compound Description: This series of compounds was evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) [ [] ]. Some derivatives, particularly 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f), exhibited potent and rapid concentration-dependent bactericidal effects against MRSA strains [ [] ].

Relevance: These compounds are structurally related to N-(3-bromophenyl)-4-[amino]benzamide through the shared benzamide core. Although they lack the sulfonamide group, their potent bactericidal activity against MRSA emphasizes the potential for benzamide derivatives in developing novel antibacterial agents.

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine, 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide, 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide, 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide, and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide

Compound Description: These five compounds represent a series of phenylpyrimidine derivatives examined for their radiosensitizing effects on human lung cancer cells [ [] ]. They exhibited varying degrees of cell viability inhibition and cell cycle perturbation, with 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) showing particularly promising activity as a pan-CDK inhibitor and radiosensitizer [ [] ].

Relevance: These compounds highlight a broader context of exploring molecules with potential anticancer activity, although their structural similarity to N-(3-bromophenyl)-4-[amino]benzamide is limited to the presence of a benzamide core in some derivatives. The exploration of phenylpyrimidine derivatives as radiosensitizers provides valuable insights into alternative strategies for combating cancer.

4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

Compound Description: This diverse group of compounds was synthesized and evaluated for antitumor activity against human cancer cell lines, including MCF-7, HeLa, and HCT-116 [ [] ]. Several compounds within this series exhibited potent activity comparable to doxorubicin, highlighting their potential as anticancer agents [ [] ].

Relevance: These compounds showcase the exploration of different heterocyclic scaffolds for developing anticancer agents. Although structurally distinct from N-(3-bromophenyl)-4-[amino]benzamide, their inclusion highlights the broader context of searching for novel and potent antitumor compounds.

[N-(5-phenyl) 1,3,4-thiadiazole-2-yl]-benzamide derivatives

Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and evaluated for anticonvulsant activity using the maximal electroshock method (MES) [ [] ]. Several compounds exhibited promising anticonvulsant activity, suggesting their potential as therapeutic agents for epilepsy.

Relevance: These compounds, while lacking a sulfonamide group, are relevant to N-(3-bromophenyl)-4-[amino]benzamide due to the shared benzamide core. Their exploration for anticonvulsant activity highlights the diverse pharmacological applications of benzamide-containing molecules.

Properties

Product Name

N-(3-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

IUPAC Name

N-(3-bromophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide

Molecular Formula

C20H16BrClN2O3S

Molecular Weight

479.8 g/mol

InChI

InChI=1S/C20H16BrClN2O3S/c1-24(28(26,27)19-11-7-16(22)8-12-19)18-9-5-14(6-10-18)20(25)23-17-4-2-3-15(21)13-17/h2-13H,1H3,(H,23,25)

InChI Key

YZCRHDCGPCVVNF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.